molecular formula C10H10N2O2S2 B5675335 N-(5,6-dimethyl-4-oxo-4H-thieno[2,3-d][1,3]thiazin-2-yl)acetamide

N-(5,6-dimethyl-4-oxo-4H-thieno[2,3-d][1,3]thiazin-2-yl)acetamide

Cat. No. B5675335
M. Wt: 254.3 g/mol
InChI Key: AEKLAJOMSKICFA-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of related compounds involves complex reactions such as carbodiimide condensation catalysis, showcasing innovative methods to create derivatives with potential biological activities. For instance, novel derivatives have been prepared through 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride and N-hydroxybenzotrizole condensation catalysis, highlighting a convenient and fast method for compound preparation. These derivatives are characterized by IR, 1H NMR, and elemental analyses, with intermediate compounds confirmed by single-crystal X-ray diffraction (Yu et al., 2014).

Molecular Structure Analysis

The molecular structure of synthesized compounds can be elucidated using techniques like X-ray crystallography, IR, NMR, and Mass spectrometry. A detailed study reports the crystal structure and DFT analysis of specific acetamide derivatives, revealing their precise molecular configuration. These structural analyses are crucial for understanding the interaction mechanisms of these compounds with biological targets (Gautam et al., 2013).

Chemical Reactions and Properties

The chemical properties of acetamide derivatives include their reactivity towards various reagents and conditions, leading to a diverse range of chemical reactions. Studies have shown the synthesis of novel compounds through the reaction of thioacetamides with dimethyl acetylenedicarboxylate, resulting in derivatives with specific structural features based on the thioacetamides' structure and the employed solvent (Obydennov et al., 2013).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting points, and crystalline structure, are determined through various analytical techniques. These properties are crucial for understanding the compounds' behavior in different environments and for their formulation into usable drug forms.

Chemical Properties Analysis

The chemical properties include acidity constants (pKa), which are essential for predicting the compounds' behavior in biological systems. For instance, the pKa determination of newly synthesized derivatives provides insights into their protonation states, influencing their absorption, distribution, metabolism, and excretion (ADME) profiles (Duran & Canbaz, 2013).

properties

IUPAC Name

N-(5,6-dimethyl-4-oxothieno[2,3-d][1,3]thiazin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S2/c1-4-5(2)15-8-7(4)9(14)16-10(12-8)11-6(3)13/h1-3H3,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEKLAJOMSKICFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)SC(=N2)NC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5,6-dimethyl-4-oxo-4H-thieno[2,3-d][1,3]thiazin-2-yl)acetamide

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